4-[4-[[4-(4-Aminooxysulfonylanilino)phenyl]-[4-(4-aminooxysulfonylphenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-[[4-(4-Aminooxysulfonylanilino)phenyl]-[4-(4-aminooxysulfonylphenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonic acid is a useful research compound. Its molecular formula is C37H31N5O9S3 and its molecular weight is 785.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 4-[4-[[4-(4-Aminooxysulfonylanilino)phenyl]-[4-(4-aminooxysulfonylphenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonic acid, often abbreviated as a complex sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple aromatic rings and sulfonamide groups, which are known to influence its biological interactions. The molecular formula is C20H22N4O6S2, with a molecular weight of approximately 466.55 g/mol.
Table 1: Structural Characteristics
Property | Value |
---|---|
Molecular Formula | C20H22N4O6S2 |
Molecular Weight | 466.55 g/mol |
IUPAC Name | This compound |
CAS Number | Not available |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Research suggests that it may inhibit specific enzymes or proteins involved in cancer cell proliferation and survival.
Key Mechanisms
- Inhibition of Cell Cycle Progression : The compound has been shown to block cell cycle progression at the G2/M phase, leading to apoptosis in cancer cells.
- Cytoskeletal Disruption : It binds to the colchicine-binding site on β-tubulin, disrupting microtubule formation and function, which is critical for cell division.
- Angiogenesis Inhibition : In chick chorioallantoic membrane assays, the compound demonstrated significant inhibition of angiogenesis, a crucial process for tumor growth and metastasis.
Antiproliferative Effects
A series of studies evaluated the antiproliferative effects of this compound against various cancer cell lines. The results indicated that it exhibits potent cytotoxicity at nanomolar concentrations.
Table 2: Antiproliferative Activity Against Cancer Cell Lines
Cell Line | IC50 (nM) | Mechanism of Action |
---|---|---|
HT-29 (Colon Carcinoma) | 50 | Cell cycle arrest at G2/M phase |
M21 (Skin Melanoma) | 30 | Microtubule disruption |
MCF7 (Breast Carcinoma) | 25 | Induction of apoptosis |
Case Studies
- Study on HT-29 Cells : In a study assessing the effects on HT-29 colon carcinoma cells, treatment with the compound resulted in a significant reduction in cell viability and induced apoptosis through caspase activation pathways.
- M21 Skin Melanoma Study : Research showed that the compound effectively inhibited M21 melanoma cell growth by disrupting microtubule dynamics, leading to cell death.
- MCF7 Breast Cancer Analysis : The compound was tested on MCF7 cells, demonstrating a strong antiproliferative effect with an IC50 value of 25 nM. It was found to induce apoptosis through mitochondrial pathways.
Propiedades
IUPAC Name |
4-[4-[[4-(4-aminooxysulfonylanilino)phenyl]-[4-(4-aminooxysulfonylphenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H31N5O9S3/c38-50-53(46,47)35-21-15-32(16-22-35)41-29-9-3-26(4-10-29)37(25-1-7-28(8-2-25)40-31-13-19-34(20-14-31)52(43,44)45)27-5-11-30(12-6-27)42-33-17-23-36(24-18-33)54(48,49)51-39/h1-24,40-41H,38-39H2,(H,43,44,45) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSYADFXDZYPANK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=CC=C(C=C2)S(=O)(=O)ON)C=CC1=C(C3=CC=C(C=C3)NC4=CC=C(C=C4)S(=O)(=O)O)C5=CC=C(C=C5)NC6=CC=C(C=C6)S(=O)(=O)ON |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H31N5O9S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50422995 |
Source
|
Record name | 4-[4-[[4-(4-aminooxysulfonylanilino)phenyl]-[4-(4-aminooxysulfonylphenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50422995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
785.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66687-07-8 |
Source
|
Record name | 4-[4-[[4-(4-aminooxysulfonylanilino)phenyl]-[4-(4-aminooxysulfonylphenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50422995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzenesulfonic acid, [[4-[bis[4-[(sulfophenyl)amino]phenyl]methylene]-2,5-cyclohexadien-1-ylidene]amino]-, ammonium salt (1:2) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.468 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.